DI-Tert-butyldifluorosilane
Description
Significance and Research Context of Fluorinated Organosilicon Compounds
The introduction of fluorine into organosilicon compounds imparts a range of desirable properties, making them a focal point of intensive research. researchgate.net Fluorinated organosilicon compounds often exhibit enhanced thermal and chemical stability, low surface energy, and unique electronic characteristics. researchgate.netsmolecule.com These properties are leveraged in the development of advanced materials, including high-performance polymers, lubricants, and protective coatings with hydrophobic or superhydrophobic qualities. researchgate.netmdpi.com In the realm of materials science, the ability to modify surfaces to achieve hydrophobicity is a significant application. smolecule.com
The synergy between fluorine and silicon has also led to the creation of novel reagents and building blocks for organic synthesis. google.com For instance, certain fluorinated organosilicon compounds serve as effective crosslinking agents in the production of specialty rubbers and resins. google.com The stable yet reactive nature of the silicon-fluorine (Si-F) bond allows for its use in controlled chemical transformations, expanding the synthetic chemist's toolkit. smolecule.com
Unique Structural Features and Their Academic Implications for Reactivity
The molecular architecture of di-tert-butyldifluorosilane is central to its chemical behavior and utility in research. The compound's IUPAC name is di(tert-butyl)(difluoro)silane, and its chemical formula is C8H18F2Si.
The most prominent features of this compound are the two bulky tert-butyl groups attached to the silicon atom. These groups exert significant steric hindrance, which influences the molecule's reactivity by shielding the silicon center from certain chemical attacks. This steric protection plays a crucial role in directing the outcomes of reactions and enhancing the selectivity of chemical processes.
Conversely, the two fluorine atoms attached to the silicon atom are highly electronegative, which polarizes the Si-F bonds and makes the silicon atom electrophilic. This electronic feature renders the compound susceptible to nucleophilic substitution reactions, a cornerstone of its application in synthesis. smolecule.com The cleavage of the Si-F bond under specific conditions allows this compound to act as a mild and selective fluorinating agent. smolecule.com
The interplay between the steric bulk of the tert-butyl groups and the electronic effects of the fluorine atoms gives this compound a unique reactivity profile. This combination allows for controlled reactions and makes it a valuable tool in specialized synthetic applications.
Overview of Key Research Domains
The distinct properties of this compound have led to its application in several key areas of chemical research:
Synthetic Precursor: It serves as a valuable starting material for the synthesis of more complex fluorinated organosilicon compounds. smolecule.com These resulting materials often possess desirable properties such as high thermal and chemical stability. smolecule.com For example, it has been used in reactions with lithiated heterocycles to prepare fluorosilylpyrrolylsilylamines. researchgate.netresearchgate.net It also reacts with monolithiated hydrazine (B178648) to form stable monosilylated hydrazines. researchgate.net
Fluorinating Agent: The reactivity of the Si-F bonds allows this compound to be used as a mild and selective agent for introducing fluorine atoms into organic molecules. smolecule.com This is particularly relevant in the development of novel pharmaceuticals and agrochemicals where the presence of fluorine can significantly alter biological activity. smolecule.com
Desilylation Reagent: The compound can be employed for the removal of tert-butyldimethylsilyl (TBDMS) protecting groups, a common strategy in multi-step organic synthesis. smolecule.com The bulky tert-butyl groups on this compound are thought to contribute to the efficiency of this process. smolecule.com
Radiochemistry: In the field of nuclear medicine, this compound is a key reagent in the synthesis of silicon fluoride (B91410) acceptor (SiFA) building blocks for 18F-radiopharmaceuticals used in Positron Emission Tomography (PET) imaging. nih.gov The stability of the resulting Si-18F bond is critical for the in vivo application of these imaging agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl(difluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAZDTADWBWCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460828 | |
| Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-63-4 | |
| Record name | DI-TERT-BUTYLDIFLUOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butyldifluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Refined Laboratory Synthesis Routes
The laboratory preparation of di-tert-butyldifluorosilane can be achieved through several distinct pathways, each employing different precursors and reaction conditions. These methods leverage foundational principles of organometallic and silicon chemistry.
A prevalent method for synthesizing this compound involves the reaction of an organolithium reagent with a suitable silicon precursor at cryogenic temperatures. A common approach utilizes tert-butyllithium (B1211817), which acts as a potent nucleophile. vapourtec.commasterorganicchemistry.commdpi.com In a typical procedure, a silyl-protected aryl bromide is first treated with tert-butyllithium, leading to a lithium-halogen exchange and the formation of an aryl lithium intermediate. mdpi.com This intermediate is then reacted with this compound itself in what is described as a salt metathesis reaction, where the carbanion displaces one of the fluorine atoms on the silicon center. mdpi.comnih.gov
Another documented synthesis involves the reaction of tert-butyllithium with dichlorosilane (B8785471) (H₂SiCl₂). To achieve the desired product, the reaction must be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture or oxygen. The synthesis is typically performed at low temperatures, around -78 °C, to control the reactivity of the organolithium reagent and ensure selective formation of the target compound. nih.govmdpi.com For example, one procedure describes adding a solution of n-butyllithium to 2-(p-bromphenyl)-1,3-dioxolane in THF at -78 °C. wiley-vch.de After stirring, this mixture is added to a cooled solution of this compound. wiley-vch.de
Table 1: Key Reagents in Organolithium Synthesis Route
| Reagent/Precursor | Role in Synthesis |
| tert-Butyllithium (t-BuLi) | A strong base and nucleophile used for lithiation. vapourtec.com |
| Dichlorosilane | A silicon precursor that reacts with the organolithium reagent. |
| This compound | Can act as both a starting material and a product in certain exchange reactions. mdpi.comnih.gov |
| Inert Gas (e.g., Argon) | Creates an inert atmosphere to prevent unwanted side reactions. |
| Anhydrous Solvents (e.g., THF, Hexane) | Provides a reaction medium free of water, which would otherwise quench the organolithium reagent. uib.nouniurb.it |
Direct fluorination represents an alternative synthetic strategy. This method involves the reaction of tert-butanol (B103910) with specific fluorinating agents under controlled conditions to introduce fluorine atoms onto a silicon center. smolecule.com While detailed procedures for the direct synthesis from tert-butanol are not extensively documented in the provided context, the principle relies on using a fluorinating agent to replace other groups on a silicon precursor with fluorine. A related synthesis involves the treatment of di-tert-butyldichlorosilane (B93958) with fluorinating agents like antimony trifluoride (SbF₃) or zinc fluoride (B91410) (ZnF₂) to achieve a halogen exchange. hi.is
Hydrolytic methods can be employed, starting from silanes with fewer fluorine substituents. smolecule.com Through selective hydrolysis reactions under controlled conditions, fluorine atoms can be added. smolecule.com For instance, the treatment of this compound with potassium hydroxide (B78521) (KOH) can lead to the formation of di-tert-butylfluorosilanol, demonstrating the reactivity of the Si-F bond to hydrolysis. ethz.ch However, constructing the Si-O bond can be challenging for bulky di-tert-butyl-substituted analogues, as even trace amounts of water can compete with the desired alcohol and hydrolyze the silane (B1218182), making strictly dry conditions crucial. uib.no
Grignard reagents offer a versatile and industrially advantageous route for forming silicon-carbon bonds. google.comlsu.edu The synthesis of this compound can be achieved by reacting a suitable Grignard reagent with a fluorinated silane precursor. smolecule.com This approach is analogous to the organolithium method but often uses reagents that are considered safer and easier to handle on a larger scale. google.com The general principle involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic silicon atom of a fluorinated silane, displacing a halide. libretexts.org A patented method for producing the related di-tert-butylsilane (B1239941) involves reacting dichlorosilane with a tert-butyl magnesium halide in the presence of a copper compound. google.com
Table 2: Comparison of Laboratory Synthetic Routes
| Synthetic Route | Key Precursors | Typical Conditions | Key Feature |
| Organolithium Reaction | tert-Butyllithium, Dichlorosilane/Aryl Halide | Low temperature (-78 °C), Inert atmosphere | High reactivity, requires stringent anhydrous conditions. nih.gov |
| Direct Fluorination | Di-tert-butyldichlorosilane, SbF₃/ZnF₂ | Halogen exchange | Effective for converting chloro-silanes to fluoro-silanes. hi.is |
| Hydrolytic Approach | This compound, KOH | Controlled hydrolysis | Demonstrates Si-F bond reactivity; sensitive to water. uib.noethz.ch |
| Grignard Reagent Application | tert-Butylmagnesium halide, Dichlorosilane | Presence of copper catalyst | Considered industrially advantageous due to reagent handling. google.com |
Large-Scale Preparative Considerations and Purity Control in Industrial Contexts
Transitioning the synthesis of this compound from the laboratory to an industrial scale involves similar chemical principles but requires stringent control over reaction conditions to ensure high yield and purity. The use of Grignard reagents is often favored in industrial settings because they are typically safer, easier to handle, and more cost-effective than organolithium reagents. google.com
Regardless of the chosen route, purity control is paramount. Post-synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and residual solvents. Purification is typically achieved through fractional distillation. wiley-vch.de In one documented preparation, an oily residue containing the product was first fractionated to yield a significant portion of this compound as a colorless liquid with a boiling point of 130–132 °C. wiley-vch.de Further product was recovered from the remaining residue by continuous extraction with a Soxhlet apparatus, followed by another distillation, highlighting the rigorous purification required to achieve a high-purity final product. wiley-vch.de
Mechanistic Elucidation of Formation Pathways
The formation of this compound and related compounds proceeds through well-understood organometallic reaction mechanisms. The core of the synthesis involving organolithium or Grignard reagents is a nucleophilic substitution at the silicon center.
In the organolithium pathway, the reaction between an aryl bromide and tert-butyllithium proceeds via a lithium-halogen exchange to form a highly nucleophilic aryl lithium species. mdpi.com This carbanion then attacks the electrophilic silicon atom of a difluorosilane (B1194483) precursor. mdpi.comnih.gov Density functional theory (DFT) calculations on related systems suggest that such reactions can proceed through a pentacoordinate siliconate intermediate, which is a transient, higher-valent silicon species. nih.gov This intermediate then dissociates to form the final product with a new silicon-carbon bond. nih.gov The steric hindrance provided by the two bulky tert-butyl groups on the silicon atom plays a crucial role in directing the reaction and influencing the stability of both intermediates and the final product. nih.gov
Mechanistic studies involving related iron complexes have highlighted the generation of key catalytic intermediates like metal hydrides in similar transformations, underscoring the complex pathways that can be involved in reactions catalyzed by transition metals, such as the Grignard route mentioned with a copper catalyst. google.comcam.ac.uk
Elucidating the Reactivity Profile and Reaction Mechanisms
Nucleophilic Substitution Reactions at the Silicon Center
Di-tert-butyldifluorosilane readily participates in nucleophilic substitution reactions, a cornerstone of its chemical behavior. smolecule.com The silicon atom, rendered electrophilic by the attached fluorine atoms, serves as a prime target for various nucleophiles. smolecule.com These reactions are fundamental to its application in synthesizing a range of organosilicon compounds. smolecule.com
Mechanistic Pathways of Silicon-Hydrogen Substitution
The substitution of a hydrogen atom by the di-tert-butylfluorosilyl group is a key transformation. The mechanism involves the attack of a nucleophile on the silicon center. While detailed mechanistic studies specifically on this compound's Si-H substitution are not extensively documented in the provided results, analogous reactions with other silanes suggest that the process can proceed through various pathways. Nucleophilic substitution at a silicon center can occur via mechanisms that are broadly analogous to the SN1 and SN2 pathways in carbon chemistry, but with notable differences. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com The greater atomic size of silicon compared to carbon allows for the formation of hypervalent, five-coordinate intermediates, which can influence the stereochemical outcome of the reaction. tandfonline.com The specific pathway, whether it involves a direct displacement or a more complex route involving a pentacoordinate silicon species, is influenced by the nature of the nucleophile, the leaving group, and the solvent. tandfonline.com
Influence of Steric Hindrance by Tert-Butyl Groups on Reaction Kinetics
The two bulky tert-butyl groups attached to the silicon atom exert significant steric hindrance. scbt.comnih.gov This steric bulk plays a crucial role in modulating the reactivity of the molecule. scbt.com While it can slow down reactions by impeding the approach of nucleophiles to the silicon center, it also provides enhanced stability to reactive intermediates. scbt.comnih.govlookchem.com This steric shielding is a key feature that allows for selective chemical transformations. scbt.com For instance, in the synthesis of cyclic silyl (B83357) nucleosides, the reaction of di-tert-butyldichlorosilane (B93958), a related compound, proceeds slowly due to this steric hindrance. nih.gov However, this can be advantageous in controlling reaction pathways and preventing unwanted side reactions. scbt.com The steric hindrance can also protect the silicon-fluorine bond from hydrolysis by shielding it from the attack of water and other nucleophiles. nih.gov
Role of Fluorine Atoms in Nucleophilic Activation
The two fluorine atoms bonded to the silicon center are highly electronegative, which significantly influences the reactivity of this compound. This high electronegativity makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org This "nucleophilic activation" is a key factor in the compound's ability to participate in substitution reactions. The fluorine atoms are good leaving groups in certain nucleophilic substitution reactions, further facilitating these transformations. tandfonline.com In fact, the combination of bulky tert-butyl groups and reactive fluorine atoms provides distinct steric and electronic properties that are leveraged in various applications. For example, this feature is exploited in radiofluorination reactions for PET imaging, where the silicon center is designed to be reactive towards fluoride (B91410) ions. nih.gov
Oxidation Pathways and Product Characterization
This compound can undergo oxidation reactions, typically leading to the formation of siloxanes or other oxygen-containing silicon compounds. While specific details on the oxidation of this compound are sparse in the provided results, general principles of silane (B1218182) oxidation can be applied. The oxidation of sterically hindered silanes can be challenging and may require specific conditions, such as the use of strong oxidants in polar aprotic media, to facilitate the nucleophilic attack on the silicon center. acs.org For instance, the oxidation of a sterically hindered alkoxysilane required the use of tert-butyl hydroperoxide and a strong base to proceed effectively. acs.org The resulting products would be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm the formation of Si-O bonds.
Reactions with Nitrogen-Containing Species
This compound is known to react with various nitrogen-containing compounds, leading to the formation of new silicon-nitrogen bonds. acs.orggrafiati.com These reactions are of interest for the synthesis of novel organosilicon compounds with potential applications in materials science and as synthetic intermediates.
Formation of Imidazole (B134444) Derivatives from Imines
A notable reaction of this compound is its ability to react with imines to form imidazole derivatives. The reaction of lithiated ketazines with this compound can lead to the formation of various isomeric ring systems, including four-, five-, and seven-membered rings containing both imine and enamine functionalities. doi.org The specific product formed is dependent on the reaction conditions. doi.org This reactivity highlights the utility of this compound as a building block for constructing complex heterocyclic structures. doi.orggoogle.comnih.govresearchgate.netresearchgate.netorganic-chemistry.org The mechanism likely involves the nucleophilic attack of the lithiated nitrogen on the electrophilic silicon center, followed by intramolecular cyclization and rearrangement steps. doi.orglibretexts.org
Reactions with Hydrazine (B178648) Derivatives and Structural Isomerism
This compound serves as a versatile reagent in the synthesis of various silylated hydrazine derivatives, often leading to the formation of structural isomers. The reaction pathways and resulting products are highly dependent on the stoichiometry and nature of the hydrazine derivative used.
When this compound reacts with monolithiated hydrazine, two primary products can be formed: a stable monosilylated hydrazine, (Di-tert-butylfluorosilyl)hydrazine, and a six-membered ring structure. researchgate.net The monosilylated hydrazine can undergo further reactions. For instance, heating it to 220°C results in a condensation reaction to form a bis(fluorosilyl)hydrazine. researchgate.net
The monolithiated (Di-tert-butylfluorosilyl)hydrazine is a key intermediate for creating structurally isomeric bis(silyl)hydrazines. researchgate.net The specific isomer formed—either an N,N-bis(silyl)hydrazine or an N,N'-bis(silyl)hydrazine—is determined by the reacting chlorosilane or fluorosilane.
N,N'-bis(silyl)hydrazine formation : Reaction of lithiated (Di-tert-butylfluorosilyl)hydrazine with difluorodiisopropylsilane yields an N,N'-disubstituted hydrazine. researchgate.net
N,N-bis(silyl)hydrazine formation : In contrast, reaction with tert-butyltrifluorosilane leads to the formation of an N,N-bis(silyl)hydrazine. researchgate.net
Structural isomerism is also prominent when lithiated (Di-tert-butylfluorosilyl)hydrazine reacts with [(trifluorosilyl)amino]silanes. researchgate.net Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org In the context of these silylated hydrazines, the isomers differ in the connectivity of the silyl groups to the nitrogen atoms of the hydrazine backbone. researchgate.netwikipedia.org
The reaction of this compound with N-lithium-N′,N′-dimethylhydrazine in a 1:1 molar ratio produces N-di-tert-butylfluorosilyl-N′,N′-dimethylhydrazine. grafiati.com These reactions highlight the controlled manner in which complex silylated hydrazine structures with specific isomeric forms can be synthesized from this compound.
Table 1: Isomeric Products from Reactions Involving (Di-tert-butylfluorosilyl)hydrazine
| Reactant with Lithiated (Di-tert-butylfluorosilyl)hydrazine | Resulting Isomer Type | Product Description |
|---|---|---|
| Difluorodiisopropylsilane | N,N'-bis(silyl)hydrazine | A disubstituted hydrazine with silyl groups on different nitrogen atoms. researchgate.net |
| tert-Butyltrifluorosilane | N,N-bis(silyl)hydrazine | A disubstituted hydrazine with both silyl groups on the same nitrogen atom. researchgate.net |
| [(Trifluorosilyl)amino]silanes | Structural Isomers | Various isomeric products are observed depending on the specific aminosilane (B1250345) used. researchgate.net |
Formation of Iminosilane-LiF Adducts
The synthesis of iminosilanes, which are silicon analogues of imines containing a silicon-nitrogen double bond, can be achieved through the elimination of lithium fluoride (LiF) from lithiated aminofluorosilanes. researchgate.net Lithiated aminofluorosilanes can be prepared from precursors such as this compound.
The process involves the lithiation of aminofluorosilanes, which are synthesized by reacting compounds like this compound with lithiated amines. researchgate.net When these resulting aminofluorosilanes are treated with n-butyllithium, particularly in a solvent like tetrahydrofuran (B95107) (THF), they can form stable iminosilane-LiF adducts. researchgate.net
The formation of these adducts is a significant aspect of silicon-nitrogen chemistry. Crystal structure analysis has confirmed that these lithiated aminosilanes can be viewed as LiF adducts of iminosilanes. researchgate.netgrafiati.com The stability and reactivity of these intermediates are influenced by the substituents on the silicon atom and the solvent used. For example, lithiation of a specific fluorosilylpyrrolylsilylamine in THF yields an iminosilane-LiF adduct, whereas the same reaction in n-hexane results in a lithium fluorosilylamide. researchgate.net
These iminosilane-LiF adducts are valuable precursors. The elimination of LiF can lead to the dimerization or other interconversion reactions of the transient iminosilanes formed. researchgate.net Furthermore, by performing a fluorine-chlorine exchange, these adducts can be converted into lithium derivatives of aminochlorosilanes, which readily eliminate lithium chloride (LiCl) to generate iminosilanes. researchgate.net
Desilylation Reactions in Complex Molecule Synthesis
Mechanism of Tert-Butyldimethylsilyl (TBDMS) Protecting Group Removal
The tert-butyldimethylsilyl (TBDMS or TBS) group is a common protecting group for alcohols in organic synthesis. total-synthesis.comontosight.ai Its removal, or desilylation, is a critical step and can be achieved under acidic or fluoride-mediated conditions. total-synthesis.comwikipedia.org
Acid-Catalyzed Deprotection: Under acidic conditions, the mechanism involves the protonation of the oxygen atom of the silyl ether. This is followed by a nucleophilic attack by a solvent molecule (like water or alcohol) on the silicon atom. total-synthesis.com This process likely proceeds through a pentavalent silicon intermediate. echemi.com The reaction is sensitive to steric hindrance, with less hindered silyl groups being removed more quickly. wikipedia.org
Fluoride-Mediated Deprotection: The most common method for TBDMS ether cleavage involves the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The high affinity of silicon for fluorine is the driving force for this reaction. thieme-connect.de The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a stable, pentacoordinate intermediate. echemi.comorganic-chemistry.org This is followed by the cleavage of the silicon-oxygen bond to release the alcohol. total-synthesis.com This pathway is generally very efficient and can be performed under mild conditions. organic-chemistry.org
Table 2: Comparison of TBDMS Deprotection Mechanisms
| Mechanism | Key Reagent | Intermediate | Driving Force |
|---|---|---|---|
| Acid-Catalyzed | Acid (e.g., Acetic Acid) | Protonated Ether, Pentavalent Silicon Species | Relief of positive charge on oxygen |
| Fluoride-Mediated | Fluoride Source (e.g., TBAF) | Pentacoordinate Silicon-Fluoride Adduct | Formation of strong Si-F bond thieme-connect.de |
Steric Enhancement by Tert-Butyl Groups in Desilylation Efficiency
The efficiency and selectivity of desilylation reactions are significantly influenced by steric effects. The bulky tert-butyl groups on silyl ethers like TBDMS play a crucial role in enhancing their stability compared to less hindered silyl ethers such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers. wikipedia.orggelest.com
This increased stability is a direct consequence of the steric hindrance provided by the tert-butyl groups, which shield the silicon atom from nucleophilic attack or protonation. echemi.com This steric protection makes TBDMS ethers approximately 10,000 to 20,000 times more stable towards hydrolysis than TMS ethers. wikipedia.orgorganic-chemistry.org
The stability of silyl ethers is a function of both steric bulk and electronic effects. thieme-connect.de Generally, bulkier substituents on the silicon atom lead to greater stability towards both acidic and basic hydrolysis. thieme-connect.de This differential stability allows for the selective deprotection of one silyl group in the presence of another. For example, a less hindered TMS or TES ether can often be removed under conditions that leave a more sterically demanding TBDMS or triisopropylsilyl (TIPS) ether intact. gelest.com
The steric environment around the silyl ether also plays a significant role. For instance, a primary TBDMS ether can be selectively cleaved in the presence of a secondary or tertiary TBDMS ether due to the greater accessibility of the primary position. echemi.comresearchgate.net This chemoselectivity, driven by steric factors, is a powerful tool in the synthesis of complex molecules where multiple hydroxyl groups need to be protected and then selectively revealed. echemi.comgelest.com
Table 3: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
(Data sourced from references total-synthesis.comwikipedia.org)
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Organosilicon Scaffolds
Di-tert-butyldifluorosilane serves as a fundamental building block for the construction of more intricate organosilicon compounds. smolecule.com Its reactivity allows for its integration into larger molecular frameworks, providing a robust silicon-based core. The presence of the two tert-butyl groups offers significant steric hindrance, which can be strategically utilized to direct the outcome of chemical reactions and to enhance the stability of the resulting organosilicon structures. This makes it an essential starting material in the synthesis of a wide array of complex molecules with tailored properties. smolecule.com
Selective Fluorination Agent in Organic Transformations
The silicon-fluorine bonds in this compound are a key feature, enabling its use as a selective fluorinating agent in various organic reactions. smolecule.com This capability is highly sought after in medicinal chemistry and materials science, where the introduction of fluorine atoms can dramatically alter the biological activity and physical properties of a molecule. smolecule.com
This compound acts as a mild and selective source of fluoride (B91410) ions under specific reaction conditions. smolecule.com This allows for the precise introduction of fluorine atoms into organic molecules. smolecule.com The process of fluorination is a critical step in the development of many pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and other desirable characteristics. smolecule.comresearchgate.net
Beyond its direct role in fluorination, this compound is a valuable precursor for synthesizing a class of highly stable fluorinated organosilicon compounds. smolecule.com These materials exhibit exceptional thermal and chemical resistance, making them suitable for applications such as high-performance lubricants, specialized polymers, and fire-retardant materials. smolecule.com The combination of the strong silicon-carbon and silicon-fluorine bonds contributes to the remarkable durability of these compounds.
Surface Modification Research for Enhanced Material Properties
In the realm of materials science, this compound is utilized in surface modification research to impart desired properties to various materials. smolecule.com By reacting the silane (B1218182) with a surface, a thin organosilicon layer is formed, which can alter the surface's characteristics. A primary application is to enhance hydrophobicity, creating water-repellent surfaces. smolecule.com This has implications for a wide range of products, from self-cleaning coatings to moisture-resistant electronics. The ability to tailor surface properties is a significant area of research, with organosilanes like this compound playing a pivotal role. nih.govmdpi.comnih.gov
Strategic Intermediate in Silicon Fluoride Acceptor (SiFA) Radiochemistry
A particularly advanced application of this compound is in the field of radiochemistry, specifically in the development of Silicon Fluoride Acceptor (SiFA) technology for Positron Emission Tomography (PET) imaging. nih.govmdpi.com PET is a powerful diagnostic tool that relies on the detection of positron-emitting radionuclides attached to biologically active molecules. nih.gov
This compound is a key starting material for the synthesis of SiFA building blocks. nih.govmdpi.comgoogle.com In a typical synthesis, an aryl lithium compound is reacted with this compound, resulting in the substitution of one of the fluorine atoms and the formation of a silicon-carbon bond. nih.gov This creates a stable SiFA core that can then be attached to a targeting vector, such as a peptide or a small molecule, to create a radiopharmaceutical precursor. nih.govnih.gov
These precursors are designed for a process called isotopic exchange, where a non-radioactive fluorine-19 atom on the SiFA moiety is swapped for a radioactive fluorine-18 (B77423) atom. nih.govnih.gov The bulky tert-butyl groups on the silicon atom are crucial as they shield the silicon-fluorine bond, preventing its premature hydrolysis in the body. nih.gov This innovative approach has streamlined the production of 18F-labeled radiopharmaceuticals, which are essential for modern medical imaging. nih.govnih.gov
Chemical Principles of Silicon-Carbon Bond Formation via Salt Metathesis
The formation of a silicon-carbon (Si-C) bond is a fundamental transformation in organosilicon chemistry. One effective method for creating this bond, particularly when using this compound as a precursor, is through a salt metathesis reaction. mdpi.comwikipedia.org This type of reaction, also known as double displacement, involves the exchange of ions between two reacting species. wikipedia.orgchemeurope.com
The core principle of salt metathesis in this context relies on the reaction between a highly nucleophilic organometallic reagent, typically an organolithium or Grignard reagent, and the electrophilic silicon center of this compound. A common synthetic route involves the generation of a potent carbanion, for instance, by treating a silyl-protected aryl bromide with tert-butyl lithium. mdpi.com This lithium-halogen exchange produces a highly reactive aryl lithium species. mdpi.com
This aryl lithium compound, which is a source of a strong nucleophilic carbanion, is then introduced to this compound. mdpi.com The electron-rich carbanion attacks the electron-deficient silicon atom, leading to the displacement of one of the fluoride atoms as a lithium fluoride salt. mdpi.comresearchgate.net This substitution results in the formation of a new, stable silicon-carbon bond, yielding a functionalized di-tert-butylfluorosilyl derivative. mdpi.com The reaction is driven forward by the formation of a stable inorganic salt, such as Lithium Fluoride (LiF), which often precipitates from the reaction mixture. wikipedia.orgresearchgate.net
The general scheme for this salt metathesis reaction can be illustrated as follows:
Step 1: Generation of the Nucleophile: An organohalide (R-X) reacts with an alkali metal (M, e.g., Lithium) to form an organometallic reagent (R-M).
R-X + 2M -> R-M + MX
Step 2: Metathesis Reaction: The organometallic reagent (R-M) reacts with this compound ((t-Bu)₂SiF₂). The organic group (R) displaces a fluoride ion (F⁻) to form the Si-C bond.
R-M + (t-Bu)₂SiF₂ -> R-SiF(t-Bu)₂ + MF
This method is particularly valuable for synthesizing arylsilanes, which are important building blocks for more complex molecules in materials science and pharmaceutical research. mdpi.com The bulky tert-butyl groups on the silicon atom of the starting material remain in the final product, influencing its steric and electronic properties.
Considerations for Hydrolytic Stability of SiFA Compounds in Research Contexts
The hydrolytic stability of silicon-fluoride acceptor (SiFA) compounds, which include derivatives of this compound, is a critical factor in their practical application, especially in fields like medical imaging where they are used as ¹⁸F-radiotracers for Positron Emission Tomography (PET). nih.govnih.gov While the silicon-fluorine (Si-F) bond is thermodynamically strong, it is kinetically susceptible to hydrolysis under physiological conditions due to the high polarity of the bond. mdpi.commdpi.com This can lead to the cleavage of the Si-F bond and the release of free fluoride ions. mdpi.com
Research has extensively demonstrated that the stability of SiFA compounds against hydrolysis is profoundly influenced by the steric bulk of the substituents on the silicon atom. nih.govmdpi.com The presence of large, sterically demanding groups, such as tert-butyl groups, provides significant steric hindrance around the silicon center. nih.gov This shielding effect physically obstructs the approach of water molecules, which are necessary for hydrolysis to occur. mdpi.com Furthermore, electron-donating alkyl groups like tert-butyl can reduce the Lewis acidity of the silicon atom, further decreasing its susceptibility to nucleophilic attack by water. nih.gov
Systematic investigations have established a clear trend in the hydrolytic stability of various organofluorosilanes. Compounds with bulky substituents exhibit markedly enhanced stability. For example, SiFA compounds bearing two tert-butyl groups show remarkable resistance to hydrolysis compared to those with smaller alkyl groups like methyl or even isopropyl groups. nih.govmdpi.com
The following table summarizes the hydrolytic half-lives of selected organofluorosilanes, illustrating the impact of substituent size on stability.
| Compound Structure | Hydrolytic Half-life (t₁/₂) | Conditions |
| Dimethyl[¹⁸F]SiFA-MISO | < 5 min | In vitro / In vivo |
| iPr₂Ph-SiFA analogue | Unstable | pH 7.5, phosphate (B84403) buffer |
| [¹⁸F]tBu₂PhSiF | Persistently stable | In vitro, human serum, 37.4°C |
| Triphenyl[¹⁸F]fluorosilane | ~5 min | In vitro, human serum, 37.4°C |
| Data sourced from studies on various [¹⁸F]SiFA compounds. nih.gov |
While enhancing hydrolytic stability is crucial, a significant consideration in the design of SiFA-based research tools is the concomitant increase in lipophilicity (fat-solubility) that often accompanies the introduction of bulky, nonpolar groups like tert-butyl. nih.govnih.gov High lipophilicity can negatively impact the pharmacokinetic profile of a SiFA-labeled molecule, potentially leading to non-specific binding, altered biodistribution, and poor imaging quality in PET studies. nih.govnih.gov Therefore, a key challenge in the field is to strike a balance between achieving sufficient hydrolytic stability for in vivo applications and maintaining appropriate physicochemical properties for the desired biological targeting. nih.gov
Computational Chemistry and Theoretical Studies on Molecular Structure and Reactivity
Quantum Chemical Calculations for Conformational Analysis and Energetics
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms (conformation) and the associated energy landscape of a molecule. lumenlearning.comlibretexts.org For Di-tert-butyldifluorosilane, these methods elucidate how the bulky tert-butyl groups and electronegative fluorine atoms dictate its preferred geometry and stability.
Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study molecules like this compound. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical data. rsc.org DFT, on the other hand, calculates the electron density of a molecule to determine its properties, offering a balance between accuracy and computational cost that makes it highly suitable for analyzing complex molecular structures. chemrxiv.org
DFT calculations, specifically using the B3LYP functional with a 6-31G* basis set, have been employed to probe the electronic structure of this compound. smolecule.com These studies predict key electronic parameters that are indicative of the molecule's stability and reactivity. smolecule.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of molecular stability. smolecule.com
| Computational Parameter | Predicted Value (B3LYP/6-31G*) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | -9.2 ± 0.3 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.1 ± 0.2 eV |
| HOMO-LUMO Gap | 8.1 ± 0.4 eV |
Steric effects, which arise from the spatial arrangement of atoms, are crucial in determining the shape and reactivity of molecules. wikipedia.org In this compound, the two large tert-butyl groups create significant steric hindrance around the central silicon atom. This steric bulk forces the molecule to adopt a specific geometry to minimize repulsive forces between the bulky groups and the fluorine atoms. smolecule.comwikipedia.org
Computational analysis confirms that the silicon atom adopts sp³ hybridization, leading to a tetrahedral geometry. smolecule.com However, the steric repulsion between the tert-butyl groups causes the bond angles to deviate from the ideal tetrahedral angle of 109.5°. smolecule.com Studies on analogous sterically congested molecules, such as di-tert-butylmethane, have shown that such interactions can lead to a significant opening of the central bond angle (to 125-128°) and stretching of carbon-carbon bonds. Similarly, in this compound, these steric pressures influence the precise Si-C and Si-F bond lengths and the C-Si-C and F-Si-F bond angles. smolecule.com This steric shielding also impacts the molecule's reactivity by physically obstructing the approach of other molecules to the silicon center, thereby influencing which reactions can occur.
Modeling of Transition States and Reaction Intermediates
Understanding a chemical reaction's mechanism requires identifying the transition state—the highest energy point on the reaction pathway that connects reactants and products. vasp.at Computational chemistry is an essential tool for modeling these fleeting structures, which are often impossible to observe experimentally. researchgate.net
For this compound, which acts as a fluorinating agent and a desilylation reagent, modeling transition states can elucidate the mechanisms of these reactions. smolecule.com For example, in a nucleophilic substitution reaction at the silicon center, computational methods can map the potential energy surface to locate the transition state structure. vasp.at This involves eigenvector-following algorithms that find first-order saddle points on the energy landscape. rowansci.com By calculating the energy of this transition state, chemists can predict the reaction's activation energy, which is a key factor in determining the reaction rate. vasp.at Modern techniques can even use machine learning models trained on ab initio data to predict transition state geometries with increased efficiency. arxiv.org
Correlation of Computational Predictions with Experimental Spectroscopic and Structural Data
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. nih.gov By comparing calculated data with experimental measurements, researchers can confirm the accuracy of their computational models. researchgate.net For molecular structure, gas-phase electron diffraction (GED) is a powerful experimental technique that determines the geometry of free molecules without the influence of intermolecular forces found in liquids or solids. wikipedia.org
While specific GED data for this compound is not widely published, studies on closely related compounds provide a strong basis for correlation. For instance, a study on 1,2-di-tert-butyltetrafluorodisilane combined GED experiments with ab initio calculations (SCF/6-31G* level) to determine its structure. rsc.org The results showed excellent agreement between the experimental and calculated geometries, validating the computational approach. rsc.org
For this compound itself, DFT calculations predict Si-F bond lengths in the range of 1.610–1.620 Å, which is consistent with typical Si-F single bond distances observed experimentally in related fluorosilane compounds. smolecule.com This correlation between predicted and observed data provides confidence in the computational models used to describe the molecule's structure and properties.
| Structural Parameter | Experimental (GED) Value (Å or °) | Calculated (SCF/6-31G*) Value (Å or °) |
|---|---|---|
| Si–Si bond length | 2.346 | 2.356 |
| Si–C bond length | 1.872 | 1.890 |
| Si–F bond length | 1.600 | 1.594 |
| F–Si–F bond angle | 107.0 | 106.8 |
| Si–Si–C bond angle | 114.6 | 114.3 |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Di-tert-butyldifluorosilane. It provides detailed information about the chemical environment of magnetically active nuclei within the molecule, such as ¹H and ¹⁹F.
Proton NMR (¹H NMR) is used to identify the hydrogen atoms within the tert-butyl groups. Due to the molecular symmetry and the free rotation around the silicon-carbon bonds at ambient temperatures, all 18 protons of the two tert-butyl groups are chemically equivalent. smolecule.com This equivalence results in a single, sharp signal in the ¹H NMR spectrum. The chemical shift for these protons is typically observed in the upfield region of the spectrum, characteristic of alkyl groups attached to a silicon atom.
Table 1: Characteristic ¹H NMR Data for this compound
| Nucleus | Proton Environment | Expected Chemical Shift (δ) | Multiplicity | Integration |
| ¹H | (CH₃)₃C-Si | ~1.06 ppm uclouvain.be | Singlet (s) | 18H |
¹⁹F NMR for Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the fluorine atoms attached to the silicon center. Similar to the protons, the two fluorine atoms in this compound are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. This technique is valuable for confirming the presence of the Si-F bonds and for studying reactions that involve these bonds.
NMR spectroscopy is a powerful non-invasive method for monitoring the progress of chemical reactions in real-time. chemrxiv.orgnih.gov For reactions involving this compound, such as its reaction with organolithium reagents, ¹H and ¹⁹F NMR can be used to track the consumption of the starting material and the formation of the new functionalized di-tert-butylfluorosilyl derivative. uclouvain.be For instance, the disappearance of the characteristic this compound signals and the appearance of new signals corresponding to the product provide direct insight into the reaction kinetics. nih.gov
Furthermore, ¹⁹F NMR is particularly useful for studying hydrolysis or isotopic exchange reactions. The hydrolytic stability of the compound can be quantitatively assessed by monitoring the release of fluoride (B91410) ions into a solution over time. In isotopic exchange studies, such as those involving ¹⁸F for applications in positron emission tomography (PET), NMR can confirm the successful incorporation of the radioisotope. uclouvain.be
Mass Spectrometry Techniques for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of a compound and is used to identify and quantify impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for analyzing volatile substances. smolecule.com It is employed to assess the purity of this compound and to identify any volatile byproducts from its synthesis or decomposition. smolecule.comnih.gov In this method, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being ionized and detected by the mass spectrometer. This allows for the identification of residual solvents, unreacted starting materials, or side-products, which is crucial for quality control. researchgate.net
Table 2: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS
| Potential Byproduct | Molecular Formula | Likely Origin |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Reaction Solvent uclouvain.be |
| tert-Butyllithium (B1211817) | C₄H₉Li | Unreacted Reagent uclouvain.be |
| Isobutane | C₄H₁₀ | Decomposition/Side-reaction nih.gov |
| tert-Butanol (B103910) | C₄H₁₀O | Hydrolysis of Reagents nih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive technique for determining the presence of trace elements. pv-tech.org While GC-MS identifies organic impurities, ICP-MS is used to quantify metallic and elemental impurities, often down to parts-per-billion (ppb) levels. pv-tech.orgumass.edu For a high-purity organosilicon compound like this compound, ICP-MS can detect contaminants that may originate from starting materials, catalysts, or the reaction vessel itself. The analysis typically requires complete digestion of the sample, often using strong acids like hydrofluoric (HF) and nitric (HNO₃), to introduce the elements into the plasma for ionization and detection. pv-tech.orgmdpi.comresearchgate.net
Table 3: Trace Elements Detectable by ICP-MS and Their Potential Sources
| Element | Symbol | Potential Source |
| Lithium | Li | Residual organolithium reagents |
| Magnesium | Mg | Residual Grignard reagents |
| Iron | Fe | Leaching from steel reactors |
| Nickel | Ni | Leaching from steel reactors/catalysts |
| Boron | B | Dopant in silicon precursors |
| Phosphorus | P | Dopant in silicon precursors |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of this compound. These methods probe the vibrational modes of the molecule, providing a unique spectroscopic fingerprint that is invaluable for structural elucidation and functional group identification. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. Together, they provide a complementary and comprehensive picture of the molecule's vibrational framework.
Characterization of Functional Groups and Molecular Vibrations
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The presence of two bulky tert-butyl groups and two fluorine atoms attached to a central silicon atom gives rise to a series of characteristic vibrations.
Key vibrational modes for this compound include:
Si-F Stretching: The silicon-fluorine bonds are strong and highly polar, giving rise to intense absorptions in the IR spectrum. Asymmetric and symmetric stretching vibrations of the SiF₂ group are expected to appear in the 800-1000 cm⁻¹ region. These are often the most prominent peaks in the spectrum, confirming the presence of the Si-F functionality.
C-H Stretching: The numerous C-H bonds of the two tert-butyl groups produce strong signals in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. These are characteristic of saturated hydrocarbons.
C-H Bending: Vibrations corresponding to the bending and deformation of the methyl (CH₃) and tertiary C-H groups appear in the 1300-1500 cm⁻¹ range.
Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are typically found in the 600-800 cm⁻¹ region. These may be weaker and can sometimes be coupled with other vibrational modes.
Skeletal Vibrations: Lower frequency vibrations, including C-Si-C and F-Si-F bending and tert-butyl rocking modes, are observed below 600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretching | -C(CH₃)₃ | 2850 - 3000 | Strong |
| C-H Bending | -C(CH₃)₃ | 1300 - 1500 | Medium |
| Si-F Stretching | -SiF₂- | 800 - 1000 | Very Strong (IR) |
| Si-C Stretching | -Si-C(CH₃)₃ | 600 - 800 | Medium to Weak |
| Skeletal Bending | F-Si-F, C-Si-C | < 600 | Medium to Weak |
Variable Temperature Studies for Conformational Dynamics
Variable temperature (VT) vibrational spectroscopy is a powerful technique for studying the conformational dynamics of molecules. By recording IR or Raman spectra over a range of temperatures, researchers can observe changes in the relative intensities of vibrational bands, which can be correlated with the populations of different conformers (rotational isomers). As the temperature changes, the equilibrium between different conformers shifts, leading to predictable changes in the spectrum.
For this compound, rotation around the Si-C bonds could potentially lead to different staggered conformations of the tert-butyl groups relative to the SiF₂ moiety. Although specific VT spectroscopic studies on this compound have not been identified in the surveyed literature, the methodology remains highly relevant. Such a study would involve:
Recording Raman or IR spectra at various temperatures, both above and below ambient.
Identifying pairs of vibrational bands whose relative intensities change systematically with temperature. Each band in a pair would correspond to a specific conformer.
Applying the van't Hoff equation to the temperature-dependent intensity data to determine the enthalpy difference (ΔH°) between the conformers.
Studies on sterically hindered molecules like 1,1,2,2-tetra-tert-butyldisilane have successfully used variable temperature Raman spectroscopy to identify the presence of different conformers in the liquid phase. This approach allows for the elucidation of the relative thermodynamic stabilities and the energy barriers to interconversion, providing deep insight into the molecule's flexibility and preferred spatial arrangements.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state structure.
For this compound, X-ray crystallographic analysis has confirmed the expected tetrahedral coordination geometry around the central silicon atom. smolecule.com The steric repulsion between the two bulky tert-butyl groups and the electronegative fluorine atoms leads to slight distortions from the ideal tetrahedral angle of 109.5°. smolecule.com
Although a complete set of crystallographic data (e.g., space group, unit cell dimensions) is not available in the reviewed sources, key structural parameters have been reported based on X-ray analysis. smolecule.com These parameters provide crucial validation for theoretical models and data obtained from other analytical techniques.
| Parameter | Bond | Reported Value (Å) |
|---|---|---|
| Bond Length | Si-F | 1.610 - 1.620 |
| Bond Length | Si-C | 1.85 - 1.88 |
Data sourced from secondary literature citing X-ray crystallographic studies. smolecule.com
The measured Si-F bond length is consistent with typical values for other fluorosilane compounds. smolecule.com Similarly, the Si-C bond length falls within the expected range for tetracoordinate silicon compounds. smolecule.com This solid-state data is fundamental to understanding the steric and electronic properties that govern the reactivity of this compound.
Elemental Analysis for Stoichiometry and Purity Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a compound. It is a cornerstone of chemical characterization, providing a direct method to verify the empirical formula and assess the purity of a synthesized sample. The technique typically involves the combustion of a precisely weighed sample, followed by the quantitative analysis of the resulting combustion products (e.g., CO₂, H₂O).
For this compound (C₈H₁₈F₂Si), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, fluorine, and silicon.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 53.29 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 10.06 |
| Fluorine | F | 18.998 | 2 | 37.996 | 21.07 |
| Silicon | Si | 28.085 | 1 | 28.085 | 15.58 |
| Total | C₈H₁₈F₂Si | 180.313 | 100.00 |
In practice, a synthesized sample of this compound would be subjected to elemental analysis, and the experimentally determined mass percentages would be compared to these theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the correct stoichiometry and high purity of the compound.
Integration of Analytical Techniques for Comprehensive Characterization
A comprehensive and unambiguous characterization of this compound is achieved not by a single analytical method, but through the thoughtful integration of multiple, complementary techniques. Each methodology provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity, structure, and purity.
Vibrational Spectroscopy (IR and Raman) confirms the presence of key functional groups (Si-F, C-H, Si-C) and provides a molecular fingerprint. It gives insight into the bonding environment within the molecule.
X-ray Crystallography provides the ultimate proof of structure in the solid state, offering precise, quantitative data on bond lengths, bond angles, and the spatial arrangement of all atoms. This allows for the direct visualization of the molecule's geometry and steric features.
Elemental Analysis serves as a fundamental check of the bulk sample's composition. It validates the molecular formula by confirming that the relative proportions of the constituent elements match the theoretical values, thereby ensuring the sample's stoichiometric purity.
By combining these advanced methodologies, chemists can confidently verify the synthesis of this compound. For instance, while IR spectroscopy confirms the existence of Si-F bonds, X-ray crystallography quantifies their exact length and their orientation relative to the bulky tert-butyl groups. Elemental analysis then confirms that the bulk sample consists of molecules with the correct C₈H₁₈F₂Si formula. This integrated analytical approach is essential for ensuring the quality and reliability of chemical research.
Derivatization and Advanced Organosilicon Chemical Transformations
Synthesis of Complex Organosilicon Hydrazines
Di-tert-butyldifluorosilane is a key reagent in the synthesis of various silylated hydrazine (B178648) derivatives, which can result in the formation of distinct structural isomers. The reaction pathways are highly dependent on the stoichiometry and the specific hydrazine derivative used. For instance, the reaction of this compound with N-lithium-N′,N′-dimethylhydrazine in a 1:1 molar ratio yields N-di-tert-butylfluorosilyl-N′,N′-dimethylhydrazine.
A crucial intermediate in these syntheses is the monolithiated (di-tert-butylfluorosilyl)hydrazine. This intermediate is instrumental in constructing structurally isomeric bis(silyl)hydrazines. The specific isomer that is formed—either an N,N-bis(silyl)hydrazine or an N,N'-bis(silyl)hydrazine—is dictated by the subsequent reacting chlorosilane or fluorosilane. These reactions underscore the controlled manner in which complex silylated hydrazine structures with specific isomeric forms can be synthesized from this compound.
| Reactant with Lithiated Intermediate | Resulting Isomer Type | Product Description |
|---|---|---|
| Difluorodiisopropylsilane | N,N'-bis(silyl)hydrazine | A disubstituted hydrazine with silyl (B83357) groups on different nitrogen atoms. |
| Chlorosilane (Generic) | N,N-bis(silyl)hydrazine or N,N'-bis(silyl)hydrazine | The specific isomer formed is determined by the reacting chlorosilane. |
Formation of Fluorosilylpyrrolylsilylamines and Related Compounds
The synthesis of silicon-nitrogen bonds is a cornerstone of organosilicon chemistry, leading to compounds like aminosilanes. This compound serves as a precursor for lithiated aminofluorosilanes, which are valuable intermediates. These species can be generated through the reaction of this compound with lithium amides. The reaction proceeds via a nucleophilic attack of the amide on the electrophilic silicon center, displacing a fluoride (B91410) ion.
These lithiated aminofluorosilanes are key for producing iminosilanes—silicon analogues of imines with a silicon-nitrogen double bond—through the elimination of lithium fluoride (LiF). While the direct synthesis of a fluorosilylpyrrolylsilylamine from this compound is not extensively detailed in the provided research, the formation of related complex aminosilanes, such as the dimeric lithium salt of tert-butyl(di-tert-butylfluorosilyl)amide, has been reported. This demonstrates the utility of this compound in creating advanced Si-N bonded structures.
Exploration of Novel Silicon-Containing Heterocycles
This compound derivatives are utilized in the synthesis of novel silicon-containing heterocycles. A notable example involves the formation of silatetrazolines. Silyl azides, such as azido-di-tert-butyl-fluorosilane (tBu2SiFN3), can be reacted with silanimines to form tert-butyl-substituted silatetrazolines. znaturforsch.comresearchgate.net
These heterocyclic compounds can undergo thermolysis, breaking down in a first-order process to regenerate silanimines (e.g., tBu2Si=N-SiFtBu2) and other silyl azides. znaturforsch.com The silanimines formed are highly reactive and can be captured by trapping agents like acetone (B3395972) through an ene reaction. znaturforsch.com This synthetic pathway highlights a sophisticated application of fluorosilyl compounds in accessing strained, reactive heterocyclic systems.
| Reaction Step | Reactants | Product(s) | Significance |
|---|---|---|---|
| Heterocycle Formation | Silanimine (tBu2Si=N-SitBu3) + Silyl Azide (tBu2SiFN3) | Fluorosilyl-substituted Silatetrazoline | Demonstrates cycloaddition to form a Si-N heterocycle. znaturforsch.comresearchgate.net |
| Thermolysis | Fluorosilyl-substituted Silatetrazoline | Silanimine (tBu2Si=N-SiFtBu2) + Silyl Azide | Shows the controlled decomposition to form reactive Si=N intermediates. znaturforsch.com |
Development of Specialized Protecting Groups and Reagents, e.g., Di-tert-butylsilyl bis(trifluoromethanesulfonate)
Specialized silyl compounds are indispensable as protecting groups in multi-step organic synthesis. One such powerful reagent is Di-tert-butylsilyl bis(trifluoromethanesulfonate), also known as di-tert-butylsilyl ditriflate. This compound is highly effective for the selective protection of polyhydroxy compounds, such as 1,3-diols, and has been used in the synthesis of complex molecules like N-homoceramides and in the protection of nucleosides.
It is important to note that the established laboratory synthesis for this reagent involves the treatment of di-tert-butylchlorosilane with trifluoromethanesulfonic acid, which yields the desired product after distillation. While this compound is a related precursor in organosilicon chemistry, the direct conversion to the bis(triflate) derivative is not the commonly cited route. The reactivity of the Si-Cl bond is typically leveraged for this specific transformation. The resulting di-tert-butylsilylene group is stable under various conditions, such as PDC oxidation, but can be conveniently removed using aqueous hydrofluoric acid.
Interactions in Chemical Environments: Towards Novel Research Directions
Investigation of Interactions with Polar and Non-Polar Solvents
The behavior of Di-tert-butyldifluorosilane is moderately dependent on the polarity of the solvent medium. The interplay of forces such as dipole-dipole interactions and van der Waals forces influences the compound's conformational preferences and solvation.
In polar solvents , such as acetonitrile (B52724) or dimethyl sulfoxide, the molecule arranges itself to minimize dipole-dipole interactions between the polar Si-F bonds and the solvent molecules. smolecule.com This can influence the accessibility of the electrophilic silicon center to reactants. While specific solubility data is not extensively detailed in the available literature, its general behavior is consistent with organosilanes that require careful handling in protic polar solvents due to susceptibility to hydrolysis. smolecule.com
In non-polar solvents , like hexane (B92381) or toluene, van der Waals interactions become the dominant force in determining the compound's conformational state. smolecule.com The solvation in these environments is driven by the non-polar tert-butyl groups. The use of anhydrous non-polar or weakly polar solvents, such as tetrahydrofuran (B95107) or diethyl ether, is common in synthesis reactions involving this compound to prevent unwanted side reactions like hydrolysis. smolecule.com Coordinating solvents like tetrahydrofuran can also play a crucial role in reactions by stabilizing intermediates and catalyst complexes. smolecule.com
| Solvent Type | Dominant Interaction | Effect on this compound | Common Examples |
|---|---|---|---|
| Polar | Dipole-Dipole Interactions | Adopts conformations to minimize dipole interactions; potential for hydrolysis in protic solvents. | Acetonitrile, Dimethyl Sulfoxide |
| Non-Polar | Van der Waals Interactions | Conformation determined by steric factors; preferred for reactions to avoid hydrolysis. | Hexane, Toluene, Tetrahydrofuran |
Studies of Reactivity under Varied Chemical Conditions
The reactivity of this compound is largely defined by the electrophilic nature of its silicon atom and the steric hindrance provided by the tert-butyl groups. It readily participates in nucleophilic substitution reactions, making it a valuable synthetic intermediate. smolecule.com
Hydrolytic Stability: The compound is sensitive to moisture and can undergo hydrolysis. smolecule.com The steric bulk of the two tert-butyl groups provides significant shielding to the silicon center, physically obstructing the approach of water molecules. This steric protection confers a notable resistance to hydrolysis compared to less hindered fluorosilanes. However, under certain conditions, such as in the presence of a base like potassium hydroxide (B78521), the Si-F bond can be cleaved to form products like di-tert-butylfluorosilanol.
Reactions with Nucleophiles: The electron-withdrawing fluorine atoms make the silicon atom a prime target for various nucleophiles. This is a cornerstone of its chemical behavior. It reacts with organometallic reagents, such as organolithium and Grignard reagents, to form new silicon-carbon bonds through the displacement of one or both fluoride (B91410) ions. smolecule.com For instance, it reacts with N-lithium-N′,N′-dimethylhydrazine to produce N-di-tert-butylfluorosilyl-N′,N′-dimethylhydrazine. The bulky nature of the tert-butyl groups often allows for controlled, selective substitution.
Reactions with Electrophiles: The reactivity of this compound towards electrophiles is limited due to the electron-rich nature of the silicon center being diminished by the electronegative fluorine atoms. However, related organosilanes, like benzyltrimethylsilanes, can be activated by Lewis bases to couple with aromatic electrophiles. nih.gov
Use as a Synthetic Reagent:
Fluorinating Agent: The Si-F bonds can be cleaved under specific conditions, allowing the compound to act as a mild and selective source of fluoride ions for introducing fluorine into organic molecules. smolecule.com
Desilylation Reagent: It can be used to remove tert-butyldimethylsilyl (TBDMS) protecting groups from alcohols. The high affinity of silicon for fluorine drives this reaction, which typically proceeds via a pentacoordinate silicon intermediate.
| Reaction Type | Reactant | Key Conditions | Product Type |
|---|---|---|---|
| Hydrolysis | Water/Moisture | Can be base-catalyzed (e.g., KOH). | Silanols (e.g., Di-tert-butylfluorosilanol) |
| Nucleophilic Substitution | Organolithium reagents, Grignard reagents | Anhydrous ether solvents (e.g., THF). | Organosilicon compounds with new Si-C bonds |
| Nucleophilic Substitution | Nitrogen nucleophiles (e.g., N-lithium-N′,N′-dimethylhydrazine) | Controlled molar ratios. | Silylated hydrazine (B178648) derivatives |
| Desilylation | TBDMS-protected alcohols | Driven by Si-F bond formation. | Deprotected alcohol and fluorosilane byproduct |
Exploration of Potential Chemical Interactions with Biological Molecules (from a chemical reactivity perspective)
While detailed studies on the direct interaction of this compound with biological molecules are not extensively documented, its known chemical reactivity allows for educated exploration of potential interactions. The primary site for such interactions would be the electrophilic silicon center.
Many biological molecules contain nucleophilic functional groups (e.g., hydroxyl, amino, thiol groups) that are abundant in amino acids, proteins, and nucleic acids. From a chemical reactivity standpoint, these biological nucleophiles could potentially attack the silicon atom of this compound, leading to the formation of a covalent silicon-heteroatom bond and the displacement of a fluoride ion. The steric hindrance from the tert-butyl groups would likely play a significant role, making such reactions highly selective and probably slow, favoring attack by less sterically hindered biological nucleophiles.
The hydrolytic stability of the Si-F bond is a critical factor. Studies on related compounds, such as [¹⁸F]tBu₂PhSiF, have shown that the presence of two tert-butyl groups can lead to persistent stability against hydrolysis in human serum. This suggests that this compound might possess sufficient stability in aqueous biological environments to allow for other potential interactions before decomposition.
Furthermore, the field of biocatalysis has shown that enzymes can mediate reactions at a silicon center. For example, some lipase (B570770) enzymes have been found to catalyze the transetherification of alkoxysilanes under mild, aqueous conditions. researchgate.netmdpi.com Although this compound itself has not been reported as a substrate, this research opens a potential avenue for enzyme-mediated transformations. An enzyme's active site could potentially bind the molecule, overcoming steric barriers and facilitating a reaction, such as a controlled hydrolysis or a reaction with another substrate molecule. researchgate.net However, the bulky nature of the tert-butyl groups might also prevent it from fitting into the active site of many enzymes. mdpi.com
These potential interactions are speculative and based on fundamental chemical principles. Further research would be required to determine if this compound or similar sterically hindered fluorosilanes interact with specific biological molecules in a meaningful way.
Future Research Perspectives and Methodological Challenges
Unresolved Questions in Di-Tert-butyldifluorosilane Chemistry
Despite its utility, several aspects of this compound's chemistry remain to be fully elucidated, presenting key questions for future investigation:
Detailed Mechanistic Pathways: While the general mechanisms of nucleophilic substitution at the silicon center are understood, the precise transition states and the influence of the bulky tert-butyl groups on reaction kinetics and thermodynamics are not fully mapped out for a wide range of transformations. The specific pathways for reactions such as Si-H substitution are often inferred from analogous, less sterically hindered silanes, leaving a gap in the specific knowledge for this compound.
Reactivity with Complex Substrates: The reactivity profile of this compound with complex organic molecules, particularly those with multiple functional groups, is an area ripe for exploration. Understanding the chemoselectivity in such reactions is crucial for expanding its application in advanced organic synthesis.
Behavior in Biological Systems: The potential interaction of this compound and its derivatives with biological molecules is largely unexplored. Research is needed to understand its stability in aqueous physiological environments and its potential as a building block for bioactive compounds or as a label for biological studies.
Oxidative Chemistry: The specific oxidation products and the mechanisms of oxidation for this compound are not well-documented. A thorough investigation into its behavior with various oxidizing agents would provide a more complete picture of its chemical stability and reactivity.
Emerging Synthetic Strategies and Catalytic Approaches
Efficiency, selectivity, and sustainability are driving the evolution of synthetic strategies for this compound and related compounds.
Advanced Catalytic Systems: While traditional syntheses often rely on stoichiometric Grignard or organolithium reagents, emerging strategies focus on catalytic methods. Transition-metal-free approaches, such as potassium-catalyzed silylation of C-H bonds, are being developed for the formation of C-Si bonds and could be adapted for the synthesis of this compound precursors. nih.gov This could reduce reliance on pre-functionalized starting materials and offer more direct synthetic routes. nih.gov
Selective Fluorination Techniques: The development of new, sterically demanding electrophilic fluorinating reagents offers potential for more controlled and selective fluorination of di-tert-butyl-disubstituted silane (B1218182) precursors. researchgate.net This could lead to higher yields and purities, avoiding harsh reaction conditions.
Flow Chemistry and Process Optimization: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. This approach can allow for better control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields, safety, and scalability compared to batch processes.
Advancements in Spectroscopic and Computational Methodologies
Modern analytical and computational techniques are indispensable for addressing the unresolved questions and guiding the development of new strategies in this compound chemistry.
Advanced NMR Spectroscopy: The presence of fluorine makes ¹⁹F NMR a particularly powerful tool. Modern, ¹⁹F-centered NMR methodologies, including two-dimensional correlation experiments (e.g., ¹H-¹⁹F HETCOR, ¹⁹F-¹³C HMBC), can elucidate the structures of complex reaction products and intermediates in mixtures without the need for separation. nih.govrsc.orged.ac.uk These techniques provide valuable data on through-bond and through-space couplings, offering deep structural insights. nih.goved.ac.uk Furthermore, high-resolution NMR can be used to create unique isotopic fingerprints to trace the environmental fate of organofluorine compounds. theanalyticalscientist.com
| Spectroscopic Technique | Application for this compound Research | Key Insights Provided |
| ¹⁹F-centered 2D NMR | Structural analysis of reaction mixtures and intermediates. | Connectivity between fluorine and other nuclei (¹H, ¹³C), accurate coupling constants, structure of fluorinated moieties in complex mixtures. nih.govrsc.org |
| Isotope Ratio NMR | Environmental tracing and mechanistic studies. | Position-specific ¹³C/¹²C ratios, providing unique isotopic fingerprints to track molecular fate and origins. theanalyticalscientist.com |
| ¹H and ¹³C NMR | Standard characterization and structural confirmation. | Information on the organic framework (tert-butyl groups) and the molecular backbone. |
| ²⁹Si NMR | Direct probing of the silicon environment. | Chemical shift data on the silicon center, providing information on its coordination and electronic environment. nih.gov |
Computational Chemistry: Density Functional Theory (DFT) calculations are crucial for complementing experimental findings. DFT can be used to:
Model reaction pathways and calculate the energy barriers for different mechanisms, providing insights into reaction feasibility and selectivity. rsc.orgmdpi.com
Predict the molecular and electronic structure, including bond lengths, bond angles, and charge distribution, helping to explain the reactivity observed experimentally. researchgate.net
Simulate spectroscopic data (e.g., NMR chemical shifts), aiding in the interpretation of experimental spectra and the confirmation of proposed structures.
Evaluate the steric and electronic effects of the tert-butyl and fluoro substituents on the reactivity of the silicon center. doi.org
Interdisciplinary Research Opportunities
The unique properties of this compound make it a valuable molecule for research at the interface of chemistry, materials science, and electronics.
Advanced Materials and Surface Science: As a member of the fluorosilane family, it holds significant potential for surface modification. vanabio.comdakenchem.com By covalently bonding to surfaces containing hydroxyl groups (like glass, ceramics, and metals), it can create low-energy surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). cfmats.comsilfluosilicone.com This opens up research into novel coatings for applications such as anti-fingerprint screens, easy-to-clean surfaces, anti-graffiti coatings, and anti-fouling materials for marine and biomedical applications. cfmats.com
Polymer Chemistry: this compound is a key precursor for the synthesis of advanced fluorinated organosilicon polymers. Future research could focus on creating novel polymers with tailored properties, such as exceptional thermal stability, chemical resistance, and specific dielectric properties for use in extreme environments or as specialized lubricants and fire-retardant materials.
Electronics and Semiconductor Research: Related sterically hindered silanes, such as Di-tert-butylsilane (B1239941), have been used as silicon precursors for n-doping in the manufacture of semiconductor materials. ereztech.com This suggests potential research avenues for this compound or its derivatives in the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of specialized silicon-based thin films with unique electronic properties for next-generation electronic devices.
| Research Field | Potential Application of this compound | Desired Outcome/Property |
| Materials Science | Surface modifier for glass, ceramics, and metals. cfmats.com | Hydrophobic, oleophobic, anti-fingerprint, and easy-to-clean coatings. cfmats.comsilfluosilicone.com |
| Polymer Chemistry | Monomer precursor for specialty polymers. | High-performance polymers with enhanced thermal and chemical stability. |
| Electronics | Precursor for thin-film deposition (e.g., CVD/ALD). | Creation of specialized silicon-based layers for semiconductor devices. ereztech.com |
| Organic Synthesis | Building block for complex molecules. | Synthesis of novel pharmaceuticals and agrochemicals. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling DI-Tert-butyldifluorosilane in laboratory settings?
- Methodological Answer : Follow UN GHS guidelines (Revision 8) outlined in Safety Data Sheets (SDS):
- Use dry chemical, CO₂, or alcohol-resistant foam for fire suppression .
- Wear EN 166-compliant safety goggles, fire-resistant clothing, and chemically impermeable gloves. Ensure adequate ventilation to prevent inhalation of vapors .
- Avoid moisture exposure to prevent unintended hydrolysis, as silanes are often moisture-sensitive .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of tert-butyl groups (δ ~1.3 ppm for t-Bu protons) and fluorine atoms (¹⁹F NMR).
- Cross-reference spectral data with authoritative databases like the NIST Chemistry WebBook to ensure accuracy .
- Perform elemental analysis (e.g., CHNS/O) to verify purity and stoichiometry .
Q. What experimental precautions are necessary when designing reactions involving this compound?
- Methodological Answer :
- Conduct reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis.
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to detect byproducts early .
- Include control experiments to assess the silane’s stability under varying temperatures and solvents .
Advanced Research Questions
Q. How does the steric hindrance of tert-butyl groups in this compound influence its fluorination efficiency compared to less hindered analogs?
- Methodological Answer :
- Design comparative fluorination studies using this compound and analogs (e.g., dimethyl- or diphenylsilanes) under identical conditions.
- Quantify reaction rates via kinetic studies (e.g., UV-Vis monitoring of fluoride release) and analyze steric effects using computational models (e.g., DFT calculations).
- Cross-validate results with X-ray crystallography to correlate steric bulk with transition-state geometries .
Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?
- Methodological Answer :
- Perform systematic meta-analysis to identify variables (e.g., solvent polarity, catalyst loading, moisture levels) causing discrepancies .
- Replicate key studies under rigorously controlled conditions (e.g., anhydrous solvents, standardized equipment).
- Use high-purity reagents and validate analytical methods (e.g., calibrate GC-MS with certified reference materials) .
Q. How can the hydrolytic stability of this compound be quantitatively assessed under physiologically relevant conditions?
- Methodological Answer :
- Expose the compound to buffered solutions at pH 2–12 and monitor hydrolysis via ¹⁹F NMR or ion chromatography for fluoride release.
- Calculate half-lives (t₁/₂) and compare with structurally similar silanes to infer stability trends.
- Correlate results with molecular dynamics simulations to predict degradation pathways .
Data Analysis and Interpretation
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- Methodological Answer :
- Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., residual tert-butanol).
- Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis.
- Validate purity thresholds using certified reference materials from NIST or equivalent bodies .
Q. How can researchers design a robust experimental workflow to study this compound’s reactivity in multi-step syntheses?
- Methodological Answer :
- Implement a modular approach: (1) optimize fluorination efficiency in model reactions, (2) scale up using flow chemistry to enhance reproducibility, (3) characterize intermediates via in-situ IR or Raman spectroscopy.
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
